molecular formula C8H6ClN3 B1369937 6-Chloroquinazolin-2-amine CAS No. 20028-71-1

6-Chloroquinazolin-2-amine

Cat. No.: B1369937
CAS No.: 20028-71-1
M. Wt: 179.6 g/mol
InChI Key: RHALXGOIIIEADC-UHFFFAOYSA-N
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Description

6-Chloroquinazolin-2-amine is an organic compound with the molecular formula C8H6ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with chloroformamide under basic conditions. Another method includes the cyclization of 2-chloroaniline with formamide in the presence of a catalyst such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinazolinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 6-chloroquinazoline.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: 6-Chloroquinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloroquinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in the development of anticancer and antimicrobial agents.

    Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 6-Chloroquinazolin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

  • 5-Chloroquinazolin-2-amine
  • 2-Amino-6-chloropyrazine

Comparison: 6-Chloroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Chloroquinazolin-2-amine, it has a different position of the chlorine atom, affecting its reactivity and interaction with biological targets. Similarly, 2-Amino-6-chloropyrazine, while structurally related, belongs to a different class of heterocycles and exhibits different pharmacological activities.

Properties

IUPAC Name

6-chloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHALXGOIIIEADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611172
Record name 6-Chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-71-1
Record name 6-Chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-fluoro-benzaldehyde (109) (5 g, 31.6 mmol) and guanidine carbonate (7.5 g, 41.1 mmol) was heated at 140° C. in DMA (50 mL) for 3 h. 100 ml water was added and after refrigeration, a solid was isolated by filtration, and dried under vacuum to give the product (110) (2.8 g, 15.8 mmol, 50% yield). ESI-MS (M+1): 180 calc. for C8H6ClN3 179.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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